molecular formula C10H12O B072861 5,6,7,8-Tetrahydro-2-naphthol CAS No. 1125-78-6

5,6,7,8-Tetrahydro-2-naphthol

Cat. No. B072861
CAS RN: 1125-78-6
M. Wt: 148.2 g/mol
InChI Key: UMKXSOXZAXIOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-2-naphthol has been explored through various methods. One notable approach is the regioselective and chemoselective reduction of naphthols using hydrosilane in methanol. This method allows for the site-selective reduction of the side aromatic hydrocarbons in naphthols, retaining functional phenol scaffolds intact, and proceeds under mild conditions without forming 1,2,3,4-tetrahydronaphthol byproducts (He et al., 2018). Additionally, cobalt-catalyzed [2 + 2 + 2] cyclizations of dialkynylnitriles have been employed for the efficient synthesis of related heterocycles, demonstrating the versatility of synthetic strategies for this compound (Zhou et al., 2007).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-2-naphthol comprises a tetrahydro-naphthalene core with a hydroxyl group at the second position. This structure is pivotal in its reactivity and the formation of various derivatives through synthetic chemistry. The compound's structure facilitates interactions with different chemical agents, leading to a wide range of chemical reactions.

Chemical Reactions and Properties

5,6,7,8-Tetrahydro-2-naphthol participates in various chemical reactions, including isomerization under the influence of trifluoromethanesulfonic acid and polycyclic aromatic hydrocarbons, highlighting its reactive nature and the influence of its structure on its chemical behavior (Farcasiu & Smith, 1989).

Physical Properties Analysis

The physical properties of 5,6,7,8-Tetrahydro-2-naphthol, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. While specific details on these properties are less commonly reported, they are essential for the practical use of this compound in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of 5,6,7,8-Tetrahydro-2-naphthol, including acidity, basicity, reactivity with various chemical agents, and participation in hydrogen bonding interactions, are important for its applications in synthesis and chemical transformations. Its interaction with triethylamine in different solvents, for example, showcases its ability to form hydrogen bonds and engage in complex formation, affecting its fluorescence and reactivity (Pal et al., 1989).

Scientific Research Applications

  • Catalytic Synthesis : A method for the catalytic synthesis of 5,6,7,8-tetrahydronaphthols by reducing naphthols is described. This method uses hydrosilanes in methanol and is scalable, showing high selectivity without forming 1,2,3,4-tetrahydronaphthol byproducts (He, Tang, Luo, & Zeng, 2018).

  • Selective Hydrogenation : A study on the selective hydrogenation of 1-naphthol to 5,6,7,8-tetrahydro-1-naphthol over various Ni- and Pd-based supported catalysts, with a particular focus on the USY-supported NiB nanocatalyst, which showed superior catalytic activity and selectivity (Wang & Liu, 2017).

  • Hydrogen Bonding Interaction Studies : The interaction of 5,6,7,8-tetrahydro-2-naphthol with triethylamine in various solvents has been studied, revealing insights into hydrogen bonding and solvent effects on fluorescence emission and quenching rates (Pal et al., 1989).

  • Synthesis of Derivatives : Synthesis of new derivatives of 5,6,7,8-tetrahydro-2-naphthol, including 5,6,7,8-tetrahydro-4,9-dimethoxy-1H-benz[f]indole, has been achieved, providing potential intermediates for other chemical syntheses (Malesani, Ferlin, & Masiero, 1982).

  • Spectroscopic Studies : Infrared and ultraviolet spectroscopic studies have been conducted to understand the effect of hydrogen bonding on the spectra of tetrahydronaphthols, including 5,6,7,8-tetrahydro-1-naphthol and 5,6,7,8-tetrahydro-2-naphthol (Laha et al., 1982).

  • Effects of Solvents and Amines on Hydrogenation : Research on the selective hydrogenation of 2-naphthol over various catalysts, including the influence of solvents and added amines, has been conducted. The study found that nickel catalysts were more susceptible to the effects of solvents and amines compared to cobalt catalysts (Kajitani et al., 1975).

  • Organometallic Procedures in Synthesis : An organometallic procedure for the synthesis of 2-methoxyestradiol, starting from 5,6,7,8-tetrahydro-2-naphthol and β-estradiol, is described. This procedure includes the formation of η6-arene complexes and subsequent O-deprotonation (Bras et al., 1997).

Safety And Hazards

5,6,7,8-Tetrahydro-2-naphthol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKXSOXZAXIOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870851
Record name 5,6,7,8-Tetrahydro-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-2-naphthol

CAS RN

1125-78-6, 21664-09-5
Record name 5,6,7,8-Tetrahydro-2-naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,8-Tetrahydro-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021664095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Tetralinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-Tetrahydro-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydro-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.101
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6,7,8-TETRAHYDRO-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMR02I7N8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-2-naphthol
Reactant of Route 2
5,6,7,8-Tetrahydro-2-naphthol
Reactant of Route 3
5,6,7,8-Tetrahydro-2-naphthol
Reactant of Route 4
5,6,7,8-Tetrahydro-2-naphthol
Reactant of Route 5
5,6,7,8-Tetrahydro-2-naphthol
Reactant of Route 6
5,6,7,8-Tetrahydro-2-naphthol

Citations

For This Compound
373
Citations
TK Pal, GK Mallik, T Ganguly… - Bulletin of the Chemical …, 1989 - journal.csj.jp
In the ground state 5,6,7,8-tetrahydro-2-naphthol (ThOH) forms with triethylamine (TEA) simple hydrogen bond, hydrogen-bonded ion pair or solvent-separated ion pair complex …
Number of citations: 0 www.journal.csj.jp
F Marumo - Experientia, 1982 - Springer
Both 1-iodo-3-aminomethyl-5,6,7,8-tetrahydro-2-naphthol (ONO-3122), which increases endogenous PGH 2 , and PGH 2 itself, significantly depressed vasopressin-induced osmotic …
Number of citations: 0 link.springer.com
HJ Dauben Jr, BC McKusick… - Journal of the American …, 1948 - ACS Publications
In connection with studies concerned with physiological action, it has been shown that the halogen-metal interconversion reaction can be used for the preparation of organolithium …
Number of citations: 0 pubs.acs.org
H Adkins, G Krsek - Journal of the American Chemical Society, 1948 - ACS Publications
By Hombr Adkins and George Krsek The partial hydrogenation of/S-naphthol over nickel catalysts may give predominantly either the alcohol, l, 2, 3, 4-tetrahydro-2-naphthol or the phe-…
Number of citations: 0 pubs.acs.org
HT Huang, DS Tarbell… - Journal of the American …, 1948 - ACS Publications
Hydrogenation of 2-naphthol over copperchromite catalyst yields at least 77% of pure 1, 2,-3.4-tetrahydro-2-naphthol, 7-8% of 5, 6, 7, 8-tetrahydro-2-naphthol and about 13% of slightly …
Number of citations: 0 pubs.acs.org
M Farcasiu, C Smith - Energy & fuels, 1989 - ACS Publications
In the presence of trifluoromethanesulfonicacid (triflic acid) 5, 6, 7, 8-tetrahydro-l-naphthol undergoes isomerization to 5, 6, 7, 8-tetrahydro-2-naphthol. The rate of the isomerization is …
Number of citations: 0 pubs.acs.org
H Mori, VS Gandhi, E Schwenk - Chemical and Pharmaceutical …, 1964 - jstage.jst.go.jp
The Mannich reactions of some 2-naphthol and its tetrahydro compounds were studied. The Mannich reaction of 2-naphthol (I) by morpholine gave 1-(morpholinomethyl) compound (II), …
Number of citations: 0 www.jstage.jst.go.jp
KH Shah, BD Tilak, K Venkataraman - … of the Indian Academy of Sciences …, 1948 - Springer
… Reduction of ,B-naphthol in alcoholic alkaline solution gave a mixture of 5: 6: 7: 8-tetrahydro-2-naphthol and 1: 2: 3:4-tetrahydro-2-naphthol, the latter in a little larger yield. Adkins and …
Number of citations: 0 link.springer.com
M Kajitani, Y Watanabe, Y Iimura… - Bulletin of the Chemical …, 1975 - journal.csj.jp
The selective hydrogenation of 2-naphthol (NL) was investigated with Ni (U-Ni-B, U-Ni-A, and R-Ni) and Co (U-Co-B, U-Co-A, and R-Co) catalysts in various solvents at elevated …
Number of citations: 0 www.journal.csj.jp
Y Kamiya, S Futamura, T Mizuki, M Kajioka… - Fuel processing …, 1986 - Elsevier
Effectiveness of various hydrogen-donor solvents toward coal liquefaction has been investigated by carrying out hydrogenation or hydrogenolysis of coal-related model compounds …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.